molecular formula C17H26N2O5S B12193494 Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate

Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate

Cat. No.: B12193494
M. Wt: 370.5 g/mol
InChI Key: VNAXCTSNMFYGFF-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate is a chemical compound with the molecular formula C17H26N2O5S and a molecular weight of 370.4637 . This compound is known for its unique structure, which includes a piperazine ring substituted with an ethoxy group and a sulfonyl group attached to a dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and dimethyl groups enhances its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C17H26N2O5S

Molecular Weight

370.5 g/mol

IUPAC Name

ethyl 4-(2-ethoxy-4,5-dimethylphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O5S/c1-5-23-15-11-13(3)14(4)12-16(15)25(21,22)19-9-7-18(8-10-19)17(20)24-6-2/h11-12H,5-10H2,1-4H3

InChI Key

VNAXCTSNMFYGFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C(=O)OCC

Origin of Product

United States

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